5'-O-Dmt-2'-o-methylguanosine

Description

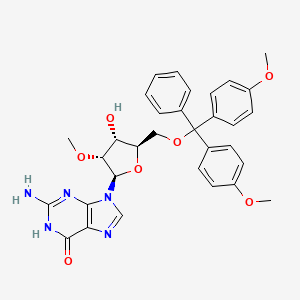

5'-O-Dmt-2'-O-methylguanosine (CAS: 103285-24-1) is a synthetic nucleoside analogue with the molecular formula C₃₂H₃₃N₅O₇ and a molecular weight of 599.65 g/mol . Structurally, it features:

- A 5'-O-(4,4'-dimethoxytrityl) (Dmt) protecting group, which enhances solubility and stabilizes the compound during solid-phase synthesis.

- A 2'-O-methyl modification on the ribose sugar, which confers nuclease resistance and improves RNA duplex stability .

- An unmodified guanine base, enabling base pairing with cytidine in RNA.

This compound is pivotal in biomedical research, particularly for studying RNA viruses such as Zika virus and hepatitis C virus (HCV), where it inhibits viral replication by incorporating into RNA strands and disrupting polymerase activity . Its synthesis involves chemoselective 2'-O-methylation using methylene-bis-(diisopropylsilyl chloride) as a protecting group, enabling high yields without guanine base protection .

Properties

CAS No. |

103285-24-1 |

|---|---|

Molecular Formula |

C32H33N5O7 |

Molecular Weight |

599.6 g/mol |

IUPAC Name |

2-amino-9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C32H33N5O7/c1-40-22-13-9-20(10-14-22)32(19-7-5-4-6-8-19,21-11-15-23(41-2)16-12-21)43-17-24-26(38)27(42-3)30(44-24)37-18-34-25-28(37)35-31(33)36-29(25)39/h4-16,18,24,26-27,30,38H,17H2,1-3H3,(H3,33,35,36,39)/t24-,26-,27-,30-/m1/s1 |

InChI Key |

AYVWAUNZRMANQB-BQOYKFDPSA-N |

SMILES |

COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Biology

1.1 RNA Synthesis

One of the primary applications of 5'-O-Dmt-2'-O-methylguanosine is in the synthesis of modified RNA molecules. Its incorporation into RNA sequences allows for the creation of more stable and functional RNA constructs. This includes:

- Native-like Crosslinked Duplex RNA : The compound is used to prepare synthetic RNA derivatives that mimic natural RNA structures, which are essential for studying RNA behavior in biological systems .

- Capping Agents : The methylation at the 2' position contributes to the formation of effective 5' caps on mRNA, enhancing their stability and translational efficiency. This modification is crucial for developing mRNA vaccines and therapeutics .

1.2 Gene Delivery Systems

The use of this compound in gene delivery systems has shown promise due to its ability to improve the integrity and performance of mRNA during transfection processes. Its presence can enhance cellular uptake and translation efficiency, which are critical for therapeutic applications .

Therapeutic Applications

2.1 mRNA Therapeutics

The incorporation of this compound into mRNA formulations has been linked to improved stability against enzymatic degradation and enhanced immunogenicity profiles. This is particularly relevant in:

- Cancer Immunotherapy : Modified mRNA containing this compound has been explored as a platform for cancer vaccines, aiming to elicit robust immune responses against tumor antigens .

- Gene Replacement Therapies : By improving the translational properties of mRNA, this compound plays a role in developing therapies aimed at correcting genetic disorders through exogenous gene expression .

Biochemical Studies

3.1 Mechanistic Studies of RNA Interactions

The unique properties of this compound allow researchers to investigate RNA-protein interactions more effectively. Its use in biochemical assays can help elucidate mechanisms by which RNA modifications influence protein binding and function .

3.2 Chemotactic Assays

Research has indicated that derivatives of this compound exhibit specific affinities in chemotactic assays, suggesting potential roles in cellular signaling pathways and tissue targeting strategies .

Comparison with Similar Compounds

Structural and Functional Modifications

The table below compares 5'-O-Dmt-2'-O-methylguanosine with structurally related nucleoside analogues:

This compound

- Antiviral Activity : Demonstrates inhibitory effects against RNA viruses by mimicking natural nucleosides and terminating RNA chain elongation .

- Synthetic Advantage : The Dmt group simplifies purification via trityl-on solid-phase synthesis .

2'-O-Methylguanosine

- Lacks the Dmt group, making it less stable in synthetic workflows but critical for studying RNA interference (RNAi) and siRNA delivery .

5'-O-Dmt-N2-Isobutyryl-2'-O-methylguanosine

- The N2-isobutyryl group prevents undesired side reactions during phosphoramidite-based RNA synthesis. Used in constructing antisense oligonucleotides .

5'-O-Dmt-3'-Thioguanosine

- The 3'-thio modification alters hydrogen-bonding interactions, enabling exploration of RNA-protein binding dynamics in group I introns .

8-Oxo-2'-deoxyguanosine

- An oxidative damage biomarker linked to conditions like cancer and neurodegenerative diseases. Elevated levels correlate with oxidative stress .

2'-Deoxyguanosine (dG)

- Foundational in DNA synthesis. Metabolically, urinary 8-hydroxy-2'-deoxyguanosine (8-OH-dG) is a biomarker for oxidative DNA damage in autism spectrum disorder (ASD) studies .

Contrasting Features

- Stability: The Dmt group in this compound enhances synthetic stability compared to non-Dmt analogues like 2'-O-methylguanosine .

- Functional Versatility : N2 modifications (e.g., isobutyryl) expand utility in RNA therapeutics, while 3'-thio derivatives serve as mechanistic probes .

- Biological Role: Endogenous compounds like 8-oxo-dG are biomarkers, whereas synthetic analogues (e.g., 5'-O-Dmt derivatives) are tools for antiviral development .

Preparation Methods

Protection of Guanosine and Selective 2'-O-Methylation

A key challenge in the synthesis is the selective methylation of the 2'-hydroxyl without affecting the guanine base or other hydroxyl groups.

3',5'-O-Protection: Methylene-bis-(diisopropylsilyl chloride) (MDPSCl) is used as a protecting group for 3' and 5' hydroxyls, creating a cyclic silyl ether protecting group. This strategy was shown to be highly effective in protecting these positions, allowing selective methylation at 2'-OH.

2'-O-Methylation: Methyl chloride (CH3Cl) acts as a mild electrophile, and sodium hexamethyldisilazide (NaHMDS) is used as a mild base to facilitate the methylation at the 2'-position of the 3',5'-protected guanosine. This method achieves high yield and selectivity without the need for guanine base protection.

Guanine Base Protection

To avoid side reactions and improve solubility and purification, the guanine base is protected, commonly at the exocyclic amino group.

Diphenylcarbamoyl (DPC) Protection: This method protects the guanine base's lactam function, improving solubility and chromatographic behavior of intermediates. The DPC protection is introduced after initial acetylation steps and before phosphoramidite synthesis.

Alternative Protection Groups: Isobutyryl and benzoyl groups are also reported for guanine protection, especially in phosphoramidite synthesis.

5'-O-Dimethoxytrityl (Dmt) Protection

The 5'-hydroxyl is protected with the dimethoxytrityl group to facilitate oligonucleotide synthesis.

Purification and Yield

After methylation and protection steps, purification is commonly achieved by silica gel column chromatography under controlled temperatures (10–20 °C), which helps maintain compound stability and purity.

Crystallization from alcoholic solvents after solvent removal under reduced pressure is used to obtain the pure product.

Typical yields for 2'-O-methylguanosine derivatives are reported between 50% and 75% for individual steps, with overall yields depending on scale and purification methods.

Representative Synthetic Route Summary

Research Findings and Optimization Notes

The use of MDPSCl as a 3',5'-O-protecting agent is critical for selective 2'-O-methylation, avoiding over-methylation or side reactions.

DPC protection of guanine significantly enhances the solubility and chromatographic behavior of intermediates, facilitating scale-up and purification.

Low-temperature conditions during Dmt protection prevent decomposition and improve reaction selectivity.

Purification by silica gel chromatography at controlled temperatures (12–17 °C) optimizes product recovery and purity.

The overall synthetic approach balances protecting group strategies and mild reaction conditions to maintain nucleoside integrity and achieve high yields.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 5'-O-Dmt-2'-O-methylguanosine with high purity?

- Methodological Answer : Synthesis typically involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and introducing a 2'-O-methyl modification via silylation or phosphorylation. Key steps include:

- Protection : Use of tert-butyldiphenylsilyl chloride (TBDPS-Cl) for selective 3',5'-hydroxyl protection to avoid side reactions .

- Methylation : Reaction with methyl iodide in the presence of a base (e.g., NaH) under anhydrous conditions .

- Deprotection : Fluoride-based reagents (e.g., tetrabutylammonium fluoride) for silyl group removal, followed by DMT cleavage with dichloroacetic acid .

- Purity Control : Reverse-phase HPLC with UV detection at 260 nm ensures >95% purity, as validated in deuterated analogs .

Q. How can structural characterization of this compound be optimized?

- Methodological Answer : Combine mass spectrometry (MS) and nuclear magnetic resonance (NMR):

- HRMS : High-resolution MS (FAB+ or ESI+) confirms molecular weight (e.g., [M+Na]+ = 750.2594 observed vs. 750.2568 calculated) .

- NMR : 1H and 13C NMR resolve methyl (δ 3.2–3.5 ppm) and DMT aromatic protons (δ 6.8–7.4 ppm). 2D-COSY identifies sugar puckering (C3'-endo conformation) .

Advanced Research Questions

Q. What role does 2'-O-methylation play in RNA interactions, and how can QSAR models elucidate this?

- Methodological Answer : The 2'-O-methyl group enhances RNA stability by reducing nuclease susceptibility and modulating base-pairing flexibility. Quantitative Structure-Activity Relationship (QSAR) analysis can:

- Parameterize Steric Effects : Compare methylated vs. non-methylated analogs using molecular descriptors like polar surface area and LogP .

- Functional Impact : Assess binding affinity to ribosomes or polymerases via molecular docking simulations, validated by thermal denaturation assays (ΔTm > 5°C for methylated vs. unmethylated) .

Q. How can conflicting data on the biological activity of this compound in tRNA modifications be resolved?

- Methodological Answer : Discrepancies often arise from variability in tRNA isolation protocols or modification quantification. A standardized workflow includes:

- tRNA Enrichment : Use of acidic phenol extraction to separate tRNA from rRNA/mRNA .

- Modification Mapping : RNase H cleavage combined with LC-MS/MS to locate 2'-O-methylguanosine (Gm) at specific positions (e.g., 18S rRNA residue 1575) .

- Functional Validation : Knockout strains of tRNA methyltransferases (e.g., TrmH) to correlate Gm levels with stress response phenotypes in Saccharomyces cerevisiae .

Q. What experimental strategies mitigate challenges in studying this compound’s role in mRNA capping?

- Methodological Answer : Vaccinia virus mRNA capping studies reveal Gm’s penultimate position after 7-methylguanosine (7MeG). Strategies include:

- Enzymatic Digestion : Treatment with tobacco acid pyrophosphatase to isolate 5'-caps, followed by nuclease P1 digestion for LC-MS analysis .

- Isotopic Labeling : Use of deuterated DMT groups (e.g., DMT-d6) to track incorporation efficiency via isotopic shift in MS spectra .

Notes for Reproducibility

- Synthesis : Document reaction times/temperatures precisely (e.g., 60°C for 24 h in DMF for thioguanosine derivatives) .

- Data Reporting : Adhere to Beilstein Journal guidelines: include raw NMR/MS data in supplementary files and cite primary literature for known analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.